4-Methyl-1-phenylpent-4-en-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-phenylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,12H,1,8-9,13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFBBNNMPZFSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306905 | |
| Record name | 4-methyl-1-phenylpent-4-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37092-78-7 | |
| Record name | NSC181982 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1-phenylpent-4-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-phenylpent-4-en-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Methyl 1 Phenylpent 4 En 2 Amine and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
Achieving high stereoselectivity is a primary goal in the synthesis of complex molecules like 4-methyl-1-phenylpent-4-en-2-amine. This involves the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral starting materials into chiral products with high enantiomeric excess.
Ruthenium-catalyzed Asymmetric Transfer Hydrogenation: This method has proven effective for the asymmetric reduction of ketones to chiral alcohols, which are precursors to chiral amines. thieme-connect.com Specifically, ruthenium complexes with chiral ligands, such as (S)-binap, can catalyze the direct asymmetric reductive amination of ketones. acs.org In a typical process, a ketone like 4-methyl-1-phenylpent-4-en-2-one (B14555731) would be reacted with an ammonia (B1221849) source and a hydrogen donor in the presence of a chiral ruthenium catalyst. acs.orgdicp.ac.cn This approach can provide the desired amine with high enantioselectivity. acs.org For instance, the direct asymmetric reductive amination of various ketones using Ru(OAc)2{(S)-binap} and ammonium (B1175870) trifluoroacetate (B77799) has yielded chiral primary amines with enantiomeric excesses ranging from 94.6% to over 99.9%. acs.org
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations, including the formation of carbon-nitrogen bonds. nih.gov In the context of synthesizing derivatives of this compound, NHCs can catalyze the reaction between aldehydes and other precursors. For example, NHCs can facilitate the synthesis of phthalidyl sulfonohydrazones through the reaction of N-tosyl hydrazones with phthalaldehyde derivatives, demonstrating their utility in C-N bond formation. nih.gov
The synthesis of substituted analogues of this compound often requires the control of multiple stereocenters. Diastereoselective reactions are employed to achieve this. One strategy involves the resolution of racemic mixtures using chiral resolving agents. For example, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, an analog of the target compound, was achieved by forming diastereomeric salts with dibenzoyl-D-tartaric acid. nih.gov
The asymmetric transformation of prochiral ketones is a cornerstone of chiral amine synthesis. thieme-connect.com This can be achieved through various methods, including:
Biocatalysis with Transaminases: Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. tdx.catrsc.org By using a transaminase in combination with a co-enzyme regeneration system, such as pyruvate (B1213749) decarboxylase, the equilibrium of the reaction can be shifted towards the desired amine product. tdx.catnih.gov This approach offers an environmentally friendly route to enantiopure amines. rsc.org
Asymmetric Hydrogenation: Asymmetric hydrogenation of imines, formed from the corresponding ketone, is a highly efficient method for producing chiral amines. acs.org Iridium complexes with chiral ligands have shown high activity in the asymmetric hydrogenation of N-aryl imines. acs.org
Classical and Modern Coupling Reactions for Carbon-Nitrogen and Carbon-Carbon Bond Formation
The construction of the carbon skeleton and the introduction of the amine functionality rely on robust coupling reactions.
Reductive amination is a widely used and direct method for synthesizing amines from carbonyl compounds. libretexts.org This one-pot reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org
For the synthesis of this compound, the precursor ketone, 4-methyl-1-phenylpent-4-en-2-one, can be reacted with ammonia and a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.orgyoutube.com Optimized conditions for reductive amination can lead to the selective formation of the primary amine with minimal formation of secondary and tertiary amine byproducts. nih.gov
Table 1: Reductive Amination of Ketones
| Ketone Precursor | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| 4-Methyl-1-phenylpent-4-en-2-one | Ammonia | Sodium Borohydride | This compound |
| Phenyl-2-propanone | Ammonia | H₂/Ni | Amphetamine |
| Acetone | Ethylamine | Sodium Borohydride | N-ethylisopropylamine |
More recent developments have focused on the direct functionalization of C-H bonds, including the direct amination of alkenes.
Direct Amination of Alkenes: Electrochemical methods have been developed for the synthesis of allylic amines from unactivated alkenes and secondary amines. acs.org This process involves the electrochemical generation of an electrophilic intermediate that reacts with the amine. acs.org
Amine-Alkyne Bond Cleavage: Palladium-catalyzed reactions have been developed that involve the cleavage of the C-N bond in allylic amines, allowing for subsequent C-C bond formation. acs.orgnih.gov While this is a cleavage reaction, the principles can be applied in reverse or in different synthetic strategies. Isomerization of allylic amines using ruthenium catalysts can also be a step in the synthesis or modification of these compounds. researchgate.net
Palladium-Catalyzed Arylamination and Nickel-Catalyzed Cross-Coupling Reactions for Functionalization
Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, essential for the synthesis and functionalization of allylic amines.
Palladium-Catalyzed Arylamination:
Palladium-catalyzed C-N cross-coupling reactions, famously known as Buchwald-Hartwig amination, are widely employed for the synthesis of arylamines. unimi.itresearchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. unimi.itresearchgate.net The development of new ligands has been instrumental in expanding the scope and efficiency of this methodology. unimi.it For instance, the use of specialized phosphine (B1218219) ligands allows for the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, offering a direct route to primary arylamines. unimi.it
A notable advancement is the catalyst-controlled chemo- and regioselective α- and γ-arylation of palladium azapentadienyl intermediates. nih.govnih.gov This approach enables the divergent synthesis of allylic amine and enamine derivatives from common precursors, highlighting the versatility of palladium catalysis in accessing diverse structural motifs. nih.govnih.gov The regioselectivity can be controlled by the choice of catalyst and reaction conditions, providing a powerful tool for targeted synthesis. nih.govnih.gov
Table 1: Selected Palladium-Catalyzed Arylation Reactions
| Entry | Aryl Halide | Catalyst System | Product | Yield (%) | Regioselectivity (γ:α) |
| 1 | Bromobenzene | [Pd(dba)₂]/NiXantphos/NaN(SiMe₃)₂ | 4aa | 86 | >20:1 |
| 2 | 1-Bromo-4-tert-butylbenzene | [Pd(dba)₂]/NiXantphos/NaN(SiMe₃)₂ | 4ab | 88 | >20:1 |
| 3 | 1-Bromo-4-fluorobenzene | [Pd(dba)₂]/NiXantphos/NaN(SiMe₃)₂ | 4ac | ~80 | >20:1 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(dba)₂]/NiXantphos/NaN(SiMe₃)₂ | 4ad | ~80 | >20:1 |
Data sourced from a study on the γ-arylation of azaallyl anions. nih.gov The yields and regioselectivity highlight the efficiency of the NiXantphos-based catalyst system.
Nickel-Catalyzed Cross-Coupling Reactions:
Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for various cross-coupling reactions. rsc.orgyoutube.com Nickel catalysts can facilitate the coupling of non-activated alkyl halides, a challenging transformation for many catalytic systems. rsc.org Mechanistic studies suggest that these reactions can proceed through various pathways, often dependent on the ligand employed. rsc.org
In the context of amine synthesis, nickel-catalyzed multicomponent coupling reactions offer a modular and efficient approach. For example, a combination of nickel and Lewis acid catalysis enables the coupling of simple alkenes, aldehydes, and amides in a single step to produce complex allylic amines. rsc.org This method is notable for its broad functional group tolerance and the use of an inexpensive nickel(II) salt as a precatalyst. rsc.org Furthermore, nickel-catalyzed enantioconvergent substitution reactions provide access to chiral dialkyl carbinamines by coupling alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of α-amino acids. nih.gov
Mechanistic investigations into nickel-catalyzed reductive cross-couplings of alkenyl and benzyl (B1604629) electrophiles have revealed that these reactions often proceed via a Ni(I)/Ni(III) catalytic cycle. acs.org The nature of the reductant and the C(sp³) electrophile can significantly influence the reaction mechanism. acs.org
Grignard Reagent-Mediated Syntheses of this compound Scaffolds
Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. Their application in the synthesis of complex amine scaffolds often involves their addition to imines or related electrophiles. While direct literature on the Grignard synthesis of this compound is specific, the principles can be applied to construct its core structure. A plausible synthetic route would involve the reaction of a suitable Grignard reagent, such as isobutenylmagnesium bromide, with an imine derived from phenylacetaldehyde (B1677652) and a chiral amine auxiliary to control stereochemistry. The resulting adduct would then be deprotected to yield the target amine. The choice of solvent and reaction conditions is critical to minimize side reactions and maximize the yield of the desired product.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation.
Exploration of Mannich-type Reactions and Related Aminoalkylation Pathways for Amine Synthesis
The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group, using an aldehyde and a primary or secondary amine. wikipedia.orglibretexts.org The product, a β-amino-carbonyl compound known as a Mannich base, is a versatile synthetic intermediate. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then reacts with an enol or enolate. wikipedia.orglibretexts.org
Mannich-type reactions are highly valuable for the synthesis of β-amino esters and other complex amine structures. researchgate.net The use of catalysts can significantly influence the yield and selectivity of these reactions. researchgate.netorganic-chemistry.org For instance, ammonium chloride has been shown to be an effective and environmentally friendly catalyst for the one-pot synthesis of β-amino esters from aromatic amines, aromatic aldehydes, and malonic esters. researchgate.net The reaction conditions, including the electronic nature of the substrates, can impact the efficiency of the transformation. researchgate.net
Table 2: Ammonium Chloride-Catalyzed Three-Component Mannich Reaction
| Entry | Amine | Aldehyde | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | β-amino ester | 92 |
| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | β-amino ester | 98 |
| 3 | 4-Nitroaniline | 4-Nitrobenzaldehyde | β-amino ester | 95 |
| 4 | 4-Methoxyaniline | 4-Methoxybenzaldehyde | β-amino ester | 60 |
Data highlights the effectiveness of ammonium chloride as a catalyst in Mannich-type reactions, with electron-deficient substrates generally providing higher yields. researchgate.net
Intramolecular Cyclization Chemistry (e.g., Iodoaminocyclization, Aza-Prins-Ritter Reactions)
Intramolecular cyclization reactions are powerful strategies for the construction of cyclic amine derivatives.
Iodoaminocyclization: This type of reaction involves the cyclization of an unsaturated amine onto an electrophilically activated double or triple bond, typically using an iodine source. The resulting cyclic product contains both a nitrogen atom and an iodine atom, which can be further functionalized.
Aza-Prins-Ritter Reactions: The aza-Prins reaction involves the cyclization of a homoallylic amine with an aldehyde to form a piperidine (B6355638) ring system. researchgate.netresearchgate.net When this reaction is terminated by a nitrile, it is known as an aza-Prins-Ritter reaction, which leads to the formation of an amide. researchgate.netrsc.org This tandem reaction sequence allows for the synthesis of complex nitrogen-containing heterocycles from simple starting materials. rsc.org For example, triflic acid can mediate the reaction of homopropargyl sulfonamides with aldehydes to produce α-(aminoethyl)-α,β-enones, which can be further converted to pyrrolidines. rsc.org The aza-Prins cyclization is a key step in the synthesis of various natural products and their analogs. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact.
Development of Sustainable and Solvent-Free Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.netsemanticscholar.orgbohrium.com Solvent-free reaction conditions, often achieved through techniques like grinding or microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netdergipark.org.tr For example, the synthesis of amides from carboxylic acids and urea (B33335) can be efficiently carried out in the absence of a solvent using boric acid as a catalyst. researchgate.netsemanticscholar.org
In the context of allylic amine synthesis, several green methodologies have been developed. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates can be performed in ethanol, a green solvent, and the catalyst can be recycled. acs.orgfigshare.com Biocatalytic approaches, such as the use of reductive aminases, offer a sustainable route to allylic amines under mild conditions using renewable starting materials. nih.gov These enzymatic methods can exhibit high selectivity, avoiding over-reduction and by-product formation. nih.gov The exploration of green solvents like cyclopentyl methyl ether (CPME) and even solvent-free conditions has shown promise in various organocatalyzed reactions, sometimes without compromising yield or enantioselectivity. nih.gov
Table 3: Comparison of Solvents in a Hydrogen-Bonding Mediated Organocatalyzed Reaction
| Entry | Solvent | Conversion (%) | Product Ratio (Imine:Secondary Amine) |
| 1 | Toluene | 99 | 9:91 |
| 2 | CPME | - | Increased imine formation |
| 3 | NBP | - | Almost complete reduction of imine |
| 4 | Solvent-free | 91 | - |
Data from a study investigating greener reaction conditions, showing that solvent choice significantly impacts reaction outcomes. nih.gov
Advanced Spectroscopic and Analytical Characterization for Academic Research on 4 Methyl 1 Phenylpent 4 En 2 Amine
Mass Spectrometry Techniques (e.g., High-Resolution Electrospray Ionization Time-of-Flight (ESI-TOF), Electron Ionization (EI)-MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF provide a highly accurate mass measurement of the molecular ion. For 4-Methyl-1-phenylpent-4-en-2-amine (C₁₂H₁₇N), the expected monoisotopic mass is 175.1361 g/mol . HRMS can confirm this mass to within a few parts per million, which validates the molecular formula.
Electron Ionization (EI)-MS: EI-MS involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. Expected fragmentation for this compound would include the loss of a benzyl (B1604629) radical (C₇H₇) or cleavage adjacent to the amine group, providing structurally significant ions.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretch: A moderate to weak absorption in the range of 3300-3500 cm⁻¹, characteristic of the primary amine. This may appear as a doublet.
C-H Stretch (Aromatic and Vinylic): Absorptions above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C=C Stretch (Alkene): A peak around 1640-1680 cm⁻¹.
N-H Bend: An absorption around 1590-1650 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Moderate-Weak |
| Aromatic/Vinylic C-H Stretch | >3000 | Variable |
| Aliphatic C-H Stretch | <3000 | Strong |
| Alkene C=C Stretch | ~1650 | Variable |
| Aromatic C=C Stretch | 1450-1600 | Variable |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of the synthesized compound.
Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), this technique can effectively separate the target compound from starting materials, byproducts, or solvents, allowing for purity determination.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak would indicate a high degree of purity.
Enantiomeric Excess Determination: The compound possesses a chiral center at the carbon atom bearing the amine group (C2). Therefore, it can exist as a pair of enantiomers. Chiral chromatography, using either chiral HPLC or chiral GC columns, is necessary to separate these enantiomers. This analysis is crucial to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.
Crucially, for a chiral compound, X-ray crystallography can determine the absolute configuration of the stereocenter, definitively distinguishing between the (R) and (S) enantiomers. To date, there are no publicly available crystal structures for this compound in the Cambridge Structural Database. Obtaining such a structure would be a valuable contribution to the chemical literature, providing unequivocal proof of its constitution and stereochemistry.
Future Directions and Emerging Research Avenues for 4 Methyl 1 Phenylpent 4 En 2 Amine Research
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of chiral amines, particularly allylic amines, is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical and agrochemical industries. openaccessgovernment.orgnih.govacs.org Future research on 4-Methyl-1-phenylpent-4-en-2-amine should prioritize the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. rsc.orgrsc.org
One promising avenue is the exploration of chemoenzymatic and biocatalytic routes . nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer exquisite stereocontrol and operate under mild, aqueous conditions, thereby reducing the environmental impact of chemical synthesis. nih.govhims-biocat.eu For instance, a potential biocatalytic retrosynthesis could involve the asymmetric amination of a corresponding ketone precursor using an engineered transaminase. This approach could provide access to enantiopure this compound with high yield and selectivity.
Furthermore, the development of catalytic asymmetric methods using transition metals or organocatalysts remains a vibrant area of research. acs.orgpnas.org Palladium-catalyzed allylic amination is a powerful tool for the synthesis of allylic amines, and future work could focus on developing novel ligand systems that can effectively control the regioselectivity and enantioselectivity of the reaction to favor the formation of this compound. acs.orgorganic-chemistry.org The use of earth-abundant metal catalysts, such as iron or molybdenum, would further enhance the sustainability of these methods. acs.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govhims-biocat.eu | Engineering of transaminases or amine dehydrogenases for specific substrate acceptance. |
| Asymmetric Catalysis | High efficiency, broad substrate scope. acs.orgpnas.org | Development of novel ligands for transition metal catalysts (e.g., Pd, Ir, Fe, Mo) to control regio- and enantioselectivity. acs.orgorganic-chemistry.orgacs.org |
| Green Chemistry | Reduced environmental impact, increased atom economy. rsc.orgrsc.org | Utilization of renewable starting materials and environmentally benign solvents. |
Exploration of Uncharted Reactivity and Novel Chemical Transformations
The unique structural features of this compound—a chiral primary amine, a terminal double bond, and a phenyl group—suggest a wide range of potential chemical transformations that have yet to be explored. Future research should aim to map the reactivity of this molecule to uncover novel reactions and synthetic applications.
The allylic C-H bond presents an opportunity for direct functionalization, a challenging but highly atom-economical transformation. nih.gov Recent advances in photoredox and transition-metal catalysis could enable the selective introduction of various functional groups at this position. The primary amine can serve as a handle for a multitude of transformations, including acylation, alkylation, and the formation of various nitrogen-containing heterocycles. youtube.comlibretexts.org The interplay between the amine and the adjacent stereocenter could lead to interesting diastereoselective reactions.
The terminal alkene is a versatile functional group that can participate in a wide array of reactions, such as hydroformylation, epoxidation, and various cycloadditions. The development of stereoselective transformations of the double bond, controlled by the existing stereocenter, would be a particularly valuable endeavor. Furthermore, the presence of the phenyl group allows for electrophilic aromatic substitution and cross-coupling reactions to further modify the molecular scaffold.
| Functional Group | Potential Reactions | Potential Outcomes |
| Allylic C-H Bond | C-H activation/functionalization. nih.gov | Introduction of new functional groups, late-stage diversification. |
| Primary Amine | Acylation, alkylation, heterocycle formation. youtube.comlibretexts.org | Synthesis of amides, secondary/tertiary amines, and N-heterocycles. |
| Terminal Alkene | Hydroformylation, epoxidation, cycloaddition. | Creation of new stereocenters, synthesis of complex polycyclic structures. |
| Phenyl Group | Electrophilic aromatic substitution, cross-coupling. | Modification of the aromatic ring, synthesis of biaryl compounds. |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Optimization
The adoption of flow chemistry and automation can significantly accelerate the research and development process for this compound. acs.orgnih.govresearchgate.net Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov The continuous nature of flow synthesis also allows for easier scale-up of promising synthetic routes. researchgate.net
Pairing flow chemistry with automated reaction platforms and high-throughput screening (HTS) techniques can revolutionize the optimization of synthetic protocols. acs.orgnih.govpurdue.edu Automated systems can rapidly screen a large number of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. acs.orgpurdue.edu This approach not only saves time and resources but also generates large datasets that can be used to train machine learning algorithms for predictive chemistry.
| Technology | Application to this compound Research | Benefits |
| Flow Chemistry | Synthesis and multi-step functionalization. acs.orgnih.govresearchgate.net | Enhanced safety, improved reproducibility, facile scale-up. |
| Automation & HTS | Reaction optimization, catalyst screening. acs.orgnih.govpurdue.edu | Accelerated discovery of optimal reaction conditions, generation of large datasets. |
| Robotic Synthesis | Automated execution of synthetic sequences. wikipedia.orgsigmaaldrich.com | Increased efficiency, reduced human error, and higher throughput. |
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. acs.orgmit.edu In the context of this compound, computational modeling can be employed to:
Predict Reactivity and Selectivity: Quantum mechanical calculations can be used to model reaction pathways and transition states, providing insights into the factors that control the regioselectivity and stereoselectivity of various transformations. This predictive capability can guide the design of experiments and reduce the need for extensive empirical screening.
Design Novel Catalysts: Computational methods can be used to design new ligands for transition metal catalysts or to model the active sites of enzymes to enhance their activity and selectivity for the synthesis of this compound.
Elucidate Reaction Mechanisms: Detailed computational studies can help to unravel the mechanisms of newly discovered reactions, providing a deeper understanding of the underlying chemical principles.
Automated Retrosynthesis: The development of algorithms for computer-aided synthesis design can help to identify novel and efficient synthetic routes to this compound and its derivatives. frontiersin.org
By integrating computational modeling with experimental work, researchers can adopt a more rational and efficient approach to exploring the chemistry of this promising molecule. nih.gov
| Computational Method | Application | Expected Outcome |
| Quantum Mechanics (DFT) | Reaction pathway analysis, transition state modeling. | Prediction of reactivity, regioselectivity, and stereoselectivity. |
| Molecular Docking | Modeling enzyme-substrate interactions. | Guiding protein engineering efforts for biocatalytic synthesis. |
| Machine Learning | Analysis of HTS data, QSAR modeling. | Prediction of reaction outcomes and biological activity. |
| Retrosynthesis Algorithms | Identification of novel synthetic routes. frontiersin.org | Design of efficient and innovative synthetic strategies. |
Q & A
Q. How can degradation products be identified and quantified during long-term storage?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
